An In-depth Technical Guide to the Synthesis and Characterization of (2-aminophenyl)thiourea
An In-depth Technical Guide to the Synthesis and Characterization of (2-aminophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-aminophenyl)thiourea, a versatile building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol and outlines the key analytical techniques for its thorough characterization, presenting quantitative data in a structured format for ease of reference.
Synthesis of (2-aminophenyl)thiourea
The synthesis of (2-aminophenyl)thiourea can be effectively achieved through a two-step process commencing with the reaction of 2-nitroaniline with an isothiocyanate, followed by the reduction of the nitro group. A common and efficient method involves the use of a precursory acyl isothiocyanate, which is subsequently hydrolyzed, or more directly, by employing a simple isothiocyanate followed by reduction. For the purpose of this guide, a well-established route involving the reduction of a nitro-substituted thiourea precursor is presented. This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved.
A general and adaptable procedure for the synthesis of 1-acyl-3-(2-aminophenyl)thioureas has been reported, which can be modified for the synthesis of the parent compound. The key step is the reduction of the nitro group of a 1-acyl-3-(2-nitrophenyl)thiourea intermediate using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium like acetic acid[1].
Experimental Protocol: Synthesis of 1-acyl-3-(2-aminophenyl)thiourea
This protocol describes a general method for the synthesis of 1-acyl-3-(2-aminophenyl)thiourea derivatives, which can be adapted for the synthesis of the parent compound by excluding the initial acylation step and starting directly with 2-nitrophenyl isothiocyanate.
Materials:
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Substituted carboxylic acid (for acylated derivatives)
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Thionyl chloride (SOCl₂)
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Potassium thiocyanate (KSCN)
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2-Nitroaniline
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Tin(II) chloride (SnCl₂)
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Glacial acetic acid
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Dimethylformamide (DMF)
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Water
Procedure:
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Formation of Acyl Isothiocyanate: A substituted carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This is then reacted with potassium thiocyanate to generate the acyl isothiocyanate in situ.
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Formation of 1-acyl-3-(2-nitrophenyl)thiourea: The freshly prepared acyl isothiocyanate is then reacted with 2-nitroaniline in a suitable solvent.
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Reduction of the Nitro Group: The resulting 1-acyl-3-(2-nitrophenyl)thiourea is dissolved in glacial acetic acid. Tin(II) chloride is added portion-wise to the solution, and the reaction mixture is stirred until the reduction of the nitro group to an amine is complete.
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Work-up and Purification: The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization, for example, from a DMF/water mixture, to yield the pure 1-acyl-3-(2-aminophenyl)thiourea[1].
To synthesize the parent (2-aminophenyl)thiourea, one would start with 2-nitrophenyl isothiocyanate and react it with ammonia, followed by the reduction of the nitro group as described in step 3.
Synthesis Pathway
Caption: Synthesis of (2-aminophenyl)thiourea.
Characterization of (2-aminophenyl)thiourea
Thorough characterization is essential to confirm the identity and purity of the synthesized (2-aminophenyl)thiourea. The following techniques are routinely employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₃S |
| Molecular Weight | 167.23 g/mol |
| Appearance | Pale yellow crystals[2] |
| Melting Point | Not explicitly reported for the parent compound, but derivatives have melting points in the range of 121-184°C[1]. |
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of the compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the thiourea protons. For 1-acyl-3-(2-aminophenyl)thiourea derivatives, the aromatic protons typically appear as a multiplet in the range of δ 6.75-8.09 ppm. The amino group (Ar-NH₂) protons often appear as a singlet around δ 5.20-5.30 ppm, and the two NH protons of the thiourea moiety appear as singlets at lower fields, for example, around δ 11.44-12.91 ppm[1].
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the thiocarbonyl carbon (C=S). In 1-acyl-3-(2-aminophenyl)thiourea derivatives, the thiocarbonyl carbon signal appears around δ 180.3 ppm. The aromatic carbons resonate in the region of δ 114-155 ppm[1].
Table 1: NMR Data for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (in DMSO-d₆) [1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Phenylacyl-3-(2'-aminophenyl) thiourea | 12.52 (s, 1H, NH), 11.44 (s, 1H, NH), 8.03-6.80 (m, 9H, Ar-H), 5.30 (s, 2H, Ar-NH₂) | 180.34, 165.48, 154.39, 133.62, 132.95, 130.41, 130.10, 128.63, 128.27, 127.28, 125.78, 124.05, 119.32, 118.44 |
| 1-(2'-Pyridyl)acyl-3-(2'-aminophenyl) thiourea | 12.90 (s, 1H, NH), 11.68 (s, 1H, NH), 8.02-7.83 (m, 4H, Py-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂) | 180.36, 166.90, 154.48, 151.23, 147.67, 137.50, 130.48, 126.76, 125.51, 124.56, 124.00, 119.96, 114.90 |
| 1-(2'-Furanyl)acyl-3-(2'-aminophenyl) thiourea | 12.91 (s, 1H, NH), 11.64 (s, 1H, NH), 8.09-6.83 (m, 3H, furyl-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂) | 180.30, 166.78, 154.45, 147.23, 143.65, 130.48, 125.53, 124.56, 119.63, 115.36, 109.71 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H, C=S, and aromatic C-H and C=C bonds.
Table 2: Key IR Absorptions for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (KBr, cm⁻¹) [1]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (thiourea and amine) | 3165 - 3220 |
| C=O stretching (acyl group) | 1628 - 1675 |
| C=S stretching | ~1250 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-aminophenyl)thiourea, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve cleavage of the thiourea side chain and fragmentation of the aromatic ring. A study on phthalimidoacyl derivatives of (2-aminophenyl)thiourea showed characteristic fragmentation patterns that can be useful for structural elucidation[2].
Experimental Protocol: Characterization
1. Melting Point:
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A small amount of the purified solid is packed into a capillary tube.
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The melting point is determined using a standard melting point apparatus.
2. NMR Spectroscopy:
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A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
3. IR Spectroscopy:
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A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
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The IR spectrum is recorded using an FTIR spectrometer.
4. Mass Spectrometry:
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A dilute solution of the sample is introduced into the mass spectrometer.
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The mass spectrum is recorded using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Characterization Workflow
